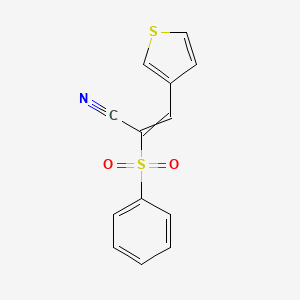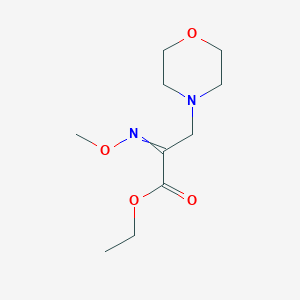![molecular formula C9H8Cl2N2O2 B11724938 N'-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11724938.png)
N'-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of automated reactors, precise control of reaction parameters (temperature, pressure, and time), and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,4-Dichlorophenyl)methylidene]methoxycarbohydrazide
- N’-[(3,4-Dichlorophenyl)methylidene]methoxycarbohydrazide
- N’-[(2,6-Dichlorophenyl)methylidene]methoxycarbohydrazide
Uniqueness
N’-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H8Cl2N2O2 |
|---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl N-[(2,3-dichlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-15-9(14)13-12-5-6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,13,14) |
InChI Key |
VCHSODXIKSNGGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NN=CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724855.png)
![(Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B11724859.png)

![(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B11724877.png)


![N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724900.png)
![6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11724907.png)

![3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11724919.png)
![(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
![N'-[(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724929.png)

![2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B11724942.png)
